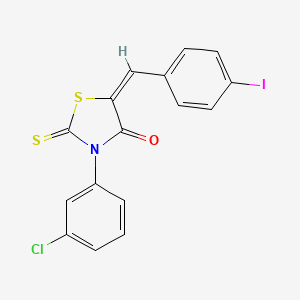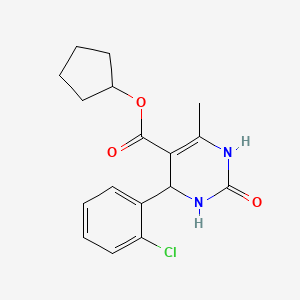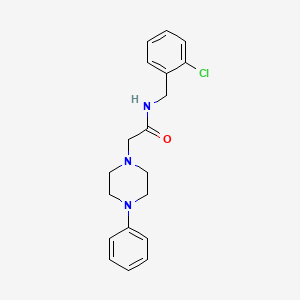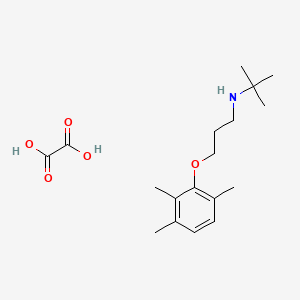![molecular formula C24H24N2O5S B5017635 ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5017635.png)
ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate, also known as ESI-09, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of RAC1, a protein that plays a crucial role in various cellular processes such as cell migration, proliferation, and differentiation. In
作用機序
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate inhibits the activity of RAC1, a protein that belongs to the Rho family of small GTPases. RAC1 plays a crucial role in various cellular processes such as cell migration, proliferation, and differentiation. By inhibiting the activity of RAC1, this compound can affect these cellular processes and potentially have therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound can inhibit the activation of the AKT pathway, which is involved in cell survival and proliferation. In cardiac cells, this compound can reduce the expression of fibrosis markers and improve cardiac function. In neuronal cells, this compound can reduce the expression of inflammatory markers and improve motor function.
実験室実験の利点と制限
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate has several advantages for lab experiments, such as its small size and specificity for RAC1. However, there are also limitations to using this compound in lab experiments, such as its potential off-target effects and the need for proper controls to ensure specificity.
将来の方向性
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate has potential for further research in various disease areas, such as cancer, cardiovascular disease, and neurological disorders. Future research could investigate the efficacy of this compound in combination with other therapies, as well as its potential for clinical translation. Additionally, further studies could investigate the effects of this compound on other cellular processes and pathways beyond RAC1.
合成法
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate can be synthesized through a multi-step process, starting with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-chlorobenzoic acid. This intermediate is then reacted with 3-methyl-N-phenylbenzenesulfonamide and triethylamine to form 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoic acid. The final step involves the reaction of this intermediate with ethyl 2-amino-3-(4-methylbenzoyl)benzoate to form this compound.
科学的研究の応用
Ethyl 2-[(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, cardiovascular disease, and neurological disorders. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. In cardiovascular disease research, this compound has been shown to improve cardiac function and reduce fibrosis in animal models of heart failure. In neurological disorder research, this compound has been shown to improve motor function and reduce inflammation in animal models of multiple sclerosis.
特性
IUPAC Name |
ethyl 2-[[4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-4-31-24(28)20-10-5-6-11-21(20)25-23(27)18-13-12-17(3)22(15-18)32(29,30)26-19-9-7-8-16(2)14-19/h5-15,26H,4H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJYOSFDDZDTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5017565.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5017576.png)



![ethyl 4,5-dimethyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5017608.png)
![2-cyano-N-cyclohexyl-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5017611.png)
![2-oxo-2-phenylethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5017619.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N~1~-ethylglycinamide](/img/structure/B5017624.png)
![2-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5017630.png)
![3-(2,4-dimethylphenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017641.png)
![N-(5-chloro-2-pyridinyl)-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B5017648.png)